molecular formula C8H6F2OS B6359256 2,3-Difluoro-4-(methylthio)benzaldehyde CAS No. 1785584-66-8

2,3-Difluoro-4-(methylthio)benzaldehyde

Cat. No.: B6359256
CAS No.: 1785584-66-8
M. Wt: 188.20 g/mol
InChI Key: CARGICGAERBKLY-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6F2OS. It is characterized by the presence of two fluorine atoms, a methylthio group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-difluorobenzaldehyde with methylthiol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms and the methylthio group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-(methylthio)benzaldehyde is unique due to the combination of fluorine atoms and a methylthio group on the benzaldehyde structure. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2,3-difluoro-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARGICGAERBKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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